(2-methoxyphenyl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone
Description
(2-Methoxyphenyl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a bicyclic tertiary amine derivative featuring an 8-azabicyclo[3.2.1]octane (tropane) core. This scaffold is pharmacologically significant due to its structural resemblance to bioactive alkaloids and its ability to interact with central nervous system (CNS) targets. The compound is substituted at the 3-position with a pyridin-2-yloxy group and at the 8-position with a 2-methoxyphenyl ketone moiety.
The synthesis of such compounds typically involves functionalization of the tropane core via nucleophilic substitution or coupling reactions.
Properties
IUPAC Name |
(2-methoxyphenyl)-(3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-24-18-7-3-2-6-17(18)20(23)22-14-9-10-15(22)13-16(12-14)25-19-8-4-5-11-21-19/h2-8,11,14-16H,9-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLZGVNGDCWCPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2C3CCC2CC(C3)OC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-methoxyphenyl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a complex organic molecule with significant potential in the field of pharmacology. Its unique bicyclic structure and the presence of various functional groups suggest a variety of biological activities, particularly in neuropharmacology and medicinal chemistry.
- Molecular Formula : CHNO
- Molecular Weight : 338.407 g/mol
- Structural Features : The compound includes a methoxyphenyl group and a pyridine moiety, contributing to its pharmacological properties.
The biological activity of this compound can be attributed to its ability to interact with various neurotransmitter systems. Studies have indicated that compounds with similar structures often exhibit:
- Antagonistic effects on dopamine receptors
- Modulation of serotonin pathways
- Inhibition of acetylcholinesterase activity , which is crucial for neurotransmission in the central nervous system.
Neuropharmacological Activity
Research has shown that compounds similar to this compound can exhibit:
-
Analgesic Effects : In studies involving animal models, certain derivatives demonstrated significant analgesic activity, assessed through methods such as the acetic acid-induced writhing test and the hot plate test.
Compound Test Method Dose (mg/kg) Result Compound A Acetic Acid Writhing 100 Significant reduction in writhing Compound B Eddy's Hot Plate 100 Superior antinociceptive activity - Antimicrobial Properties : Some derivatives have shown broad-spectrum antibacterial activity with minimal inhibitory concentrations (MIC) as low as 15.62 µg/mL against various bacterial strains.
Case Studies
- Study on Analgesic Properties : A study published in Pharmacology Reports evaluated a series of azabicyclic compounds for their analgesic properties. The results indicated that compounds with similar structural motifs to our target compound exhibited significant pain relief in animal models, suggesting potential for clinical applications in pain management.
- Inhibition of Acetylcholinesterase : Another study highlighted the ability of related compounds to inhibit acetylcholinesterase, which could lead to therapeutic applications in treating neurodegenerative diseases such as Alzheimer's.
Scientific Research Applications
(2-methoxyphenyl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a complex organic molecule featuring a unique bicyclic structure and methoxyphenyl and pyridine groups. It is part of a class of chemical entities with potential uses in neuropharmacology and medicinal chemistry. Its three-dimensional conformation, influenced by the bicyclic framework, is critical for biological interactions. Studies have explored the biological activity of this compound, indicating it has potential pharmacological properties because of its structural features.
While specific case studies and comprehensive data tables directly focusing on the applications of this compound are not detailed in the provided search results, the information available suggests potential applications:
- Medicinal Chemistry: The compound may be used in synthetic organic chemistry, often involving catalysts or specific reaction conditions to improve yield and selectivity.
- KRAS G12C inhibitors: It can be used as KRAS G12C inhibitors for cancer treatment .
- Neuropharmacology: The compound has potential pharmacological properties because of its structural features.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Pyridin-2-yloxy vs. Phenylamino ( vs. This difference might translate to divergent target selectivity (e.g., CNS vs. antimicrobial applications) .
- Methylsulfonyl vs. Pyridin-2-yloxy ( vs.
Physicochemical Properties
- Lipophilicity : The 2-methoxyphenyl ketone in the target compound contributes to moderate lipophilicity (predicted LogP ~2.8–3.2), comparable to ’s methyl ester derivative (LogP 2.8) but lower than ’s chlorophenyl/methylsulfonyl analog (LogP ~3.5) .
- Solubility : The pyridin-2-yloxy group may improve aqueous solubility relative to purely aromatic substituents (e.g., ’s chlorophenyl), though specific data are lacking.
Q & A
Q. How can researchers optimize the synthetic route for (2-methoxyphenyl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone?
- Methodological Answer : The synthesis of bicyclic tropane analogs often involves stereoselective formation of the azabicyclo[3.2.1]octane core. A practical approach includes:
- Core scaffold assembly : Use a Buchwald–Hartwig coupling to introduce the pyridin-2-yloxy group at the 3-position, ensuring regioselectivity via palladium catalysis .
- Methanone linkage : Employ Friedel–Crafts acylation with 2-methoxyphenylacetyl chloride under anhydrous AlCl₃ catalysis. Monitor reaction progress via HPLC to avoid over-acylation.
- Chiral resolution : Separate diastereomers using preparative chiral-phase chromatography (e.g., Chiralpak IA column with heptane/ethanol gradient) .
Q. What spectroscopic techniques are critical for characterizing the stereochemistry of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction. For related azabicyclo compounds, orthorhombic systems (e.g., space group P2₁2₁2₁) with Cu-Kα radiation (λ = 1.54178 Å) provide reliable bond-length and torsion-angle data .
- NMR spectroscopy : Assign stereochemistry via J-coupling analysis (e.g., for axial vs. equatorial protons) and NOESY correlations to confirm spatial proximity of the pyridin-2-yloxy and methoxyphenyl groups .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Respiratory protection : Use NIOSH-certified OV/AG/P99 respirators when handling powdered forms due to potential inhalation hazards .
- Decontamination : Neutralize spills with 10% w/v sodium bicarbonate solution, followed by absorption with vermiculite .
- Waste disposal : Incinerate at >1000°C to avoid hazardous decomposition products (e.g., nitrated aromatics) .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the impact of substituents on biological activity?
- Methodological Answer :
- Analog synthesis : Replace the 2-methoxyphenyl group with electron-withdrawing (e.g., 2-nitrophenyl) or bulky (e.g., 2-naphthyl) groups to probe steric/electronic effects .
- Biological assays : Test analogs against target receptors (e.g., σ-1 or dopamine D₂) using radioligand binding assays (e.g., -spiperone displacement). Normalize data to control ligands (e.g., haloperidol for σ-1) .
- Computational modeling : Perform docking simulations (e.g., AutoDock Vina) with homology models of target receptors, focusing on hydrogen bonding between the pyridin-2-yloxy group and conserved aspartate residues .
Q. What strategies resolve contradictions in receptor binding data across different assay systems?
- Methodological Answer :
- Orthogonal assays : Compare radioligand binding (cell membranes) with functional assays (e.g., cAMP inhibition in live cells) to distinguish competitive vs. allosteric effects .
- Species-specific receptor variants : Use HEK293 cells transfected with human vs. rodent receptor isoforms to identify interspecies variability .
- Metabolite profiling : Incubate the compound with liver microsomes (e.g., human CYP3A4) to assess if active metabolites contribute to discrepancies .
Q. How can computational methods predict metabolic stability and toxicity of this compound?
- Methodological Answer :
- In silico metabolism : Use software like Schrödinger’s MetaSite to identify likely CYP450 oxidation sites (e.g., demethylation of the 2-methoxyphenyl group) .
- Toxicity prediction : Apply QSAR models (e.g., ProTox-II) to flag potential hepatotoxicity risks from nitroso intermediates .
- Crystal structure data : Cross-reference with PubChem entries (e.g., CID 58414916) to validate predicted metabolite structures .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported logP values for this compound?
- Methodological Answer :
- Experimental validation : Measure logP via shake-flask method (octanol/water partition) at pH 7.4 and compare with HPLC-derived values using a C18 column (ACN/water gradient) .
- Molecular dynamics (MD) : Simulate solvation free energy in explicit solvent models (e.g., GROMACS) to reconcile computational vs. experimental hydrophobicity .
Tables of Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
